5-Bromo-2-(1-bromoethyl)pyridine molecular weight and formula
5-Bromo-2-(1-bromoethyl)pyridine molecular weight and formula
This technical monograph provides a comprehensive analysis of 5-Bromo-2-(1-bromoethyl)pyridine , a bifunctional heterocyclic scaffold critical in medicinal chemistry for the modular synthesis of chiral pyridine derivatives.
Part 1: Molecular Identity & Physicochemical Profile[1][2]
This compound serves as a "linchpin" intermediate, offering two distinct electrophilic sites with orthogonal reactivity profiles.[1][2] It is defined by the presence of a labile benzylic-type bromide and a chemically robust aryl bromide.
Core Data Table
| Parameter | Specification | Technical Note |
| IUPAC Name | 5-Bromo-2-(1-bromoethyl)pyridine | |
| CAS Registry Number | 187617-57-8 | Racemic mixture |
| Molecular Formula | ||
| Molecular Weight | 264.95 g/mol | Monoisotopic Mass: 262.89 Da |
| Physical State | Solid (Low Melting) | M.P.[3][4] range: 72–73 °C [1] |
| Isotopic Pattern | Distinctive dibromo pattern in MS | |
| Chirality | 1 Chiral Center (C | Typically supplied as racemate |
Structural Analysis
The molecule consists of a pyridine ring substituted at the C2 position with a 1-bromoethyl group and at the C5 position with a bromine atom.
-
Site A (C2-Side Chain): The
-bromoethyl group functions as a "benzylic-like" electrophile. The electron-deficient pyridine ring (acting similarly to a nitrobenzene ring) enhances the electrophilicity of this position, making it highly susceptible to nucleophilic attack ( ).[1] -
Site B (C5-Ring): The aryl bromide is located at the
-position relative to the nitrogen. Unlike C2 or C4 halides, this position is not activated for Nucleophilic Aromatic Substitution ( ).[1] It requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.[1]
Part 2: Reactivity & Synthetic Utility[2]
The primary value of this scaffold lies in its chemoselectivity . Researchers can sequentially functionalize the molecule without protecting groups by exploiting the reactivity gap between the alkyl and aryl halides.
Reactivity Divergence Diagram[2]
Figure 1: Orthogonal reactivity map demonstrating the selective functionalization pathways available for drug design workflows.
Mechanism of Action[2][7][8][9][10]
-
Nucleophilic Substitution (
): The C2-(1-bromoethyl) substituent undergoes rapid displacement with amines, thiols, or alkoxides. The reaction is facilitated by the inductive effect of the pyridine nitrogen, which pulls electron density from the -carbon.[1]-
Critical Note: If using chiral nucleophiles, diastereomeric mixtures will result from the racemic starting material.[1]
-
-
Cross-Coupling: The C5-Br bond is stable to standard basic conditions used in
reactions. It remains available for downstream diversification via Palladium-catalyzed cross-coupling.
Part 3: Experimental Protocols
Synthesis of the Core Scaffold
If the compound is not purchased, it is synthesized via radical bromination of 5-bromo-2-ethylpyridine.[1]
Reagents: 5-Bromo-2-ethylpyridine, N-Bromosuccinimide (NBS), AIBN (Catalyst),
Workflow:
-
Dissolution: Dissolve 5-bromo-2-ethylpyridine (1.0 equiv) in anhydrous solvent (
). -
Activation: Add NBS (1.05 equiv) and AIBN (0.1 equiv).
-
Initiation: Heat to reflux (approx. 80°C) under
atmosphere. -
Monitoring: Monitor by TLC/LCMS for the disappearance of starting material. Caution: Over-bromination to the gem-dibromide is a common side reaction if reaction times are excessive.[1]
-
Workup: Cool, filter off succinimide, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Handling & Storage (Self-Validating Protocol)
The benzylic bromide is prone to hydrolysis (forming the alcohol) and elimination (forming the vinyl pyridine) if mishandled.
-
Storage: Store at 2–8°C under Argon/Nitrogen.
-
Desiccation: Keep strictly anhydrous. Moisture triggers the release of HBr, which autocatalytically degrades the pyridine ring.[1]
-
Visual Check: Pure compound is off-white/beige. A yellow/orange shift indicates liberation of
or degradation.
Part 4: Applications in Drug Discovery[2]
This molecule is frequently used to synthesize
Case Study: Synthesis of a Chiral Kinase Inhibitor Intermediate
-
Step 1: React 5-bromo-2-(1-bromoethyl)pyridine with a chiral primary amine (e.g., (S)-
-methylbenzylamine).-
Outcome: Formation of a diastereomeric secondary amine. The C5-Br remains intact.
-
-
Step 2: Separate diastereomers via chiral HPLC or crystallization.
-
Step 3: Perform Suzuki coupling at C5-Br to attach the kinase hinge-binding motif.
Synthesis Diagram[1][2][11]
Figure 2: Synthetic origin and potential degradation pathway of the scaffold.[1]
References
-
PubChem. (2025).[5][6] 5-bromo-2-(1-bromoethyl)pyridine (Compound).[4] National Library of Medicine. Retrieved from [Link]
Sources
- 1. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 2-bromo-5-(1-bromoethyl)pyridine (C7H7Br2N) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 5-bromo-2-(1-bromoethyl)pyridine (C7H7Br2N) [pubchemlite.lcsb.uni.lu]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]
